![molecular formula C11H10Cl2N2O B587411 rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 CAS No. 1246819-34-0](/img/structure/B587411.png)
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3
Overview
Description
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 (Rac-1-DCPE-d3) is a novel compound that has been developed for use in scientific research. Rac-1-DCPE-d3 is a derivative of 2,4-dichlorophenoxyethanol (2,4-DCE) and has been designed to be a more potent and selective inhibitor of Rac-1, an important member of the Rho GTPase family. Rac-1-DCPE-d3 has been used in a variety of research applications, including cell culture studies, biochemical and physiological studies, and in vivo studies.
Scientific Research Applications
Rac-1-DCPE-d3 has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of Rac-1 inhibition on cell morphology and cell migration. It has also been used in biochemical and physiological studies to study the effects of Rac-1 inhibition on signal transduction pathways. In addition, Rac-1-DCPE-d3 has been used in in vivo studies to study the effects of Rac-1 inhibition on various diseases and disorders, such as cancer, cardiovascular disease, and neurological disorders.
Mechanism of Action
Rac-1-DCPE-d3 works by inhibiting the activity of Rac-1, a member of the Rho GTPase family. Rac-1 is involved in the regulation of numerous cellular processes, including cell migration, cell adhesion, and gene expression. Rac-1-DCPE-d3 binds to the active site of Rac-1 and prevents it from binding to its target molecules, thus inhibiting its activity.
Biochemical and Physiological Effects
Rac-1-DCPE-d3 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Rac-1-DCPE-d3 has been shown to inhibit cell migration, cell adhesion, and gene expression. In biochemical and physiological studies, Rac-1-DCPE-d3 has been shown to inhibit signal transduction pathways, such as the MAPK/ERK and PI3K/Akt pathways. In in vivo studies, Rac-1-DCPE-d3 has been shown to inhibit tumor growth and metastasis, reduce inflammation, and protect against cardiovascular disease and neurological disorders.
Advantages and Limitations for Lab Experiments
Rac-1-DCPE-d3 has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high selectivity for Rac-1, and is relatively stable. The main limitation of Rac-1-DCPE-d3 is that it is not orally bioavailable, so it must be administered by injection or topical application.
Future Directions
There are several potential future directions for research with Rac-1-DCPE-d3. It could be used to study the effects of Rac-1 inhibition on other diseases and disorders, such as diabetes, obesity, and neurodegenerative diseases. It could also be used to develop new and more potent Rac-1 inhibitors. Additionally, it could be used to study the effects of Rac-1 inhibition on other signal transduction pathways, such as the Wnt/β-catenin and mTOR pathways. Finally, it could be used to develop new and more selective Rac-1 inhibitors for use in drug discovery and development.
properties
IUPAC Name |
1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i6D2,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-WDHUKZDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=C(C=C(C=C1)Cl)Cl)O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 |
Synthesis routes and methods
Procedure details
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